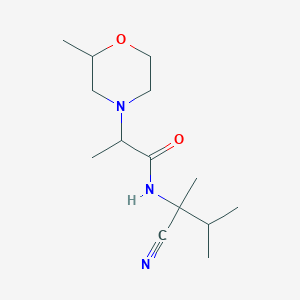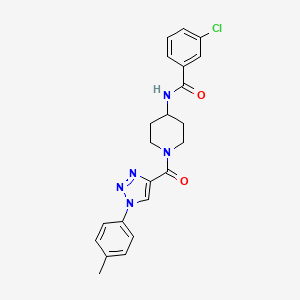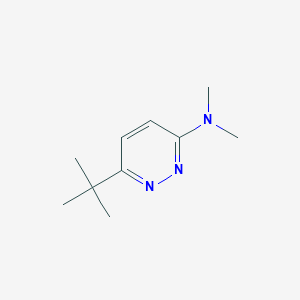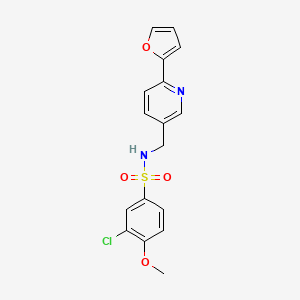![molecular formula C23H25N3O3 B2526347 1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)-2-[4-(propan-2-yl)phénoxy]éthan-1-one CAS No. 2097912-94-0](/img/structure/B2526347.png)
1-(3-(quinoxalin-2-yloxy)pyrrolidin-1-yl)-2-[4-(propan-2-yl)phénoxy]éthan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one" is a complex organic molecule that likely exhibits significant biological activity due to the presence of a quinoxaline moiety and a pyrrolidine ring. Quinoxaline derivatives have been extensively studied for their potential antitumor properties, as seen in the synthesis of pyrrolo[1,2-a]quinoxaline derivatives which have shown cytotoxic activity against cancer cell lines . The presence of a pyrrolidine ring is also noteworthy, as it is a common feature in many biologically active compounds, including those with antitumor activity .
Synthesis Analysis
The synthesis of related quinoxaline derivatives often involves multi-step pathways starting from simple precursors like 2-nitroaniline . For instance, the synthesis of pyrrolo[1,2-a]quinoxaline can be achieved almost quantitatively by treating 1-(2-isocyanophenyl)pyrrole with a catalytic amount of boron trifluoride . Similarly, the integration of transition metal-catalyzed reactions has been employed to synthesize polysubstituted pyrrolines and pyrrolidines, which could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by the presence of nitrogen atoms within the quinoxaline ring, which can participate in hydrogen bonding and other intermolecular interactions. For example, the crystal structure of a related compound, 2-(7,8-diphenyl-1H-imidazo[4,5-f]quinoxalin-2-yl)phenol, reveals an intramolecular O—H∙∙∙N hydrogen bond and π–π interactions, which are critical for the stability of the molecule . These structural features are likely to be relevant to the compound of interest as well.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including Lewis acid-catalyzed reactions to form hydroxyalkyl derivatives . The presence of a phenoxymethyl group in the compound suggests that it could also participate in reactions such as Pd-catalyzed allylic substitution, which is a common transformation in the synthesis of phenolic derivatives .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one" are not detailed in the provided papers, we can infer that the compound may exhibit properties similar to those of related quinoxaline and pyrrolidine derivatives. These properties include moderate to good solubility in organic solvents, potential for crystallization, and the ability to form stable solid-state structures through hydrogen bonding and π–π interactions . The biological activity of the compound may also be inferred from the potent cytotoxic activity against cancer cell lines demonstrated by similar compounds .
Applications De Recherche Scientifique
Propriétés anticancéreuses
Les dérivés de la quinoxaline ont attiré l'attention dans la recherche sur le cancer en raison de leur activité antitumorale potentielle. Les chercheurs ont exploré les effets cytotoxiques de ce composé sur les lignées cellulaires cancéreuses, y compris sa capacité à inhiber la prolifération cellulaire et à induire l'apoptose. Des recherches supplémentaires sur son mécanisme d'action et ses cibles spécifiques sont en cours .
Activité antioxydante
L'échafaudage de la quinoxaline présente des propriétés antioxydantes, qui sont essentielles pour lutter contre les maladies liées au stress oxydatif. Des études ont montré que certains dérivés de la quinoxaline, y compris ceux étroitement liés à notre composé, possèdent une forte activité antioxydante. Ces molécules piègent les radicaux libres et protègent les cellules des dommages oxydatifs .
Effets antimicrobiens
Les quinoxalines ont démontré un potentiel antimicrobien contre les bactéries, les champignons et les parasites. Notre composé peut présenter des effets similaires, ce qui en fait un candidat pour de nouveaux agents antimicrobiens. Les chercheurs étudient son efficacité contre des agents pathogènes spécifiques et explorent les mécanismes d'action potentiels .
Activité anti-inflammatoire
L'inflammation joue un rôle central dans diverses maladies, y compris les maladies auto-immunes. Les composés à base de quinoxaline ont été étudiés pour leurs effets anti-inflammatoires. Notre composé pourrait potentiellement moduler les voies inflammatoires, offrant des avantages thérapeutiques dans des conditions telles que la polyarthrite rhumatoïde ou la maladie inflammatoire de l'intestin .
Propriétés neuroprotectrices
Le système nerveux central est vulnérable au stress oxydatif et aux maladies neurodégénératives. Les dérivés de la quinoxaline ont été évalués pour leurs effets neuroprotecteurs. Notre composé pourrait offrir une neuroprotection en réduisant les dommages oxydatifs, en améliorant la survie neuronale ou en modulant les systèmes de neurotransmetteurs .
Potentiel antidiabétique
Compte tenu de la prévalence croissante du diabète, les chercheurs explorent de nouveaux agents antidiabétiques. Les composés à base de quinoxaline se sont montrés prometteurs pour améliorer la sensibilité à l'insuline, le métabolisme du glucose et les profils lipidiques. Notre composé pourrait contribuer au développement de nouvelles thérapies pour la gestion du diabète .
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenoxy)-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16(2)17-7-9-18(10-8-17)28-15-23(27)26-12-11-19(14-26)29-22-13-24-20-5-3-4-6-21(20)25-22/h3-10,13,16,19H,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGXEOOBDZCLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2526264.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2526266.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2526269.png)

![Methyl 2'-amino-7'-methyl-6'-(3-morpholin-4-ylpropyl)-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2526273.png)
![1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2526274.png)


![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2526278.png)

![2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2526280.png)
